Crambescin C1

Vue d'ensemble

Description

Crambescin C1 is a guanidine alkaloid derived from the Mediterranean marine sponge Crambe crambe. This compound has garnered significant interest due to its unique biological activities, including its ability to induce metallothionein genes and increase nitric oxide production, which can lead to vasodilation and hypotensive effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Crambescin C1 involves the extraction of guanidine alkaloids from the sponge Crambe crambe. The compound is typically purified using high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy to ensure a purity of at least 95% .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification and characterization using advanced analytical techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Crambescin C1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nitric oxide synthase (NOS) enzymes, which facilitate the production of nitric oxide. The reactions typically occur under physiological conditions, such as in vitro cell cultures or in vivo animal models .

Major Products Formed

The major products formed from the reactions of this compound include nitric oxide and metallothioneins, which play crucial roles in various biological processes .

Applications De Recherche Scientifique

Crambescin C1 has several scientific research applications, including:

Chemistry: The compound is used to study the synthesis and reactivity of guanidine alkaloids.

Biology: this compound is used to investigate the biological effects of guanidine alkaloids, including their ability to induce metallothionein genes and increase nitric oxide production.

Medicine: The compound has potential therapeutic applications, such as inducing vasodilation and reducing blood pressure.

Industry: This compound is used in the development of new drugs and therapeutic agents

Mécanisme D'action

Crambescin C1 exerts its effects by acting as a substrate for inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide. This, in turn, induces vasodilation and reduces vascular tone. The compound also induces metallothionein genes, which play a role in protecting cells against oxidative injury .

Comparaison Avec Des Composés Similaires

Crambescin C1 is similar to other guanidine alkaloids, such as Crambescin A1 and Homo-crambescin C1. this compound is unique in its ability to induce both endothelium-dependent and endothelium-independent relaxation, making it a potent vasodilator. Additionally, this compound has a higher binding affinity to nitric oxide synthase enzymes compared to Crambescin A1, due to its hydroxylated chain and pyrimidine moiety .

List of Similar Compounds

- Crambescin A1

- Homo-crambescin C1

Activité Biologique

Crambescin C1 (CC) is a guanidine alkaloid derived from the marine sponge Crambe crambe. Recent studies have highlighted its potential biological activities, particularly in relation to cancer cell proliferation, oxidative stress response, and nitric oxide (NO) production. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

Overview of this compound

This compound belongs to a class of compounds known as crambescins, which have been less extensively studied compared to their crambescidin counterparts. Initial research has indicated that CC exhibits significant cytoprotective effects and influences various cellular processes in human hepatocarcinoma cells (HepG2).

Cell Viability and Proliferation

Research indicates that this compound can reduce cell viability in HepG2 cells, particularly at higher concentrations. A study utilizing MTT assays found that:

- At 5 µM concentration, CC reduced cell viability by approximately 22% after 48 hours.

- At 10 µM, there was a significant decrease in cell proliferation, correlating with G0/G1 phase arrest in the cell cycle.

The following table summarizes the effects of different concentrations of CC on HepG2 cell viability:

| Concentration (µM) | Cell Viability Reduction (%) | Time (hours) |

|---|---|---|

| 1 | No effect | 24 |

| 5 | 22 | 48 |

| 10 | Significant reduction | 24 |

These findings suggest that CC may inhibit tumor growth by inducing cell cycle arrest and promoting apoptosis at elevated concentrations .

Transcriptomic Changes

Transcriptomic analyses revealed that this compound significantly alters gene expression profiles in HepG2 cells. The analysis showed:

- At 5 µM , CC induced the expression of 56 genes and repressed 658 genes .

- At 10 µM , it induced 617 genes while repressing 750 genes .

Gene ontology analysis indicated that CC affects pathways related to blood coagulation, amino acid metabolism, and lipid metabolism. Notably, it upregulates metallothionein (MT) genes, which are crucial for cellular defense against oxidative stress .

Nitric Oxide Production

This compound has been identified as a potential substrate for endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), leading to increased NO production:

- In HepG2 cells, CC significantly enhanced NO levels.

- In isolated rat aortic rings, CC induced endothelium-dependent relaxation associated with eNOS activation and endothelium-independent relaxation related to iNOS activation.

The following table summarizes the effects of CC on NO production:

| Compound | NO Production Effect | Mechanism |

|---|---|---|

| This compound | Increased | eNOS/iNOS activation |

| Homo-Crambescin C1 | Increased | eNOS/iNOS activation |

| Crambescin A1 | No significant effect | - |

These findings suggest that CC could be a promising candidate for developing therapeutics aimed at enhancing NO bioavailability, which is often compromised in various cardiovascular diseases .

In Vivo Studies

In vivo experiments demonstrated the hypotensive effects of this compound when administered to anesthetized rats. The results indicated a significant reduction in blood pressure, attributed to enhanced NO production and subsequent vasodilation:

- Administration of CC resulted in a measurable decrease in systolic blood pressure.

- The hypotensive effect was sustained over time, suggesting potential therapeutic applications for hypertension management.

Propriétés

IUPAC Name |

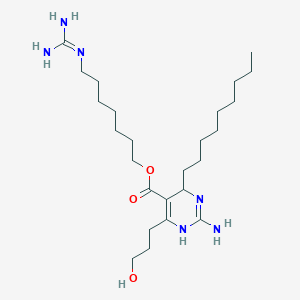

7-(diaminomethylideneamino)heptyl 2-amino-6-(3-hydroxypropyl)-4-nonyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-22(21(16-14-18-32)31-25(28)30-20)23(33)34-19-13-10-7-9-12-17-29-24(26)27/h20,32H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUWQLVVDDWNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1C(=C(NC(=N1)N)CCCO)C(=O)OCCCCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931541 | |

| Record name | 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142605-06-9 | |

| Record name | Crambescin C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142605069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.